molecular formula C12H12ClNO2 B8594502 1-Chloro-6-ethoxy-4-methoxyisoquinoline

1-Chloro-6-ethoxy-4-methoxyisoquinoline

Cat. No.: B8594502
M. Wt: 237.68 g/mol
InChI Key: ZPULWFMWARBLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-ethoxy-4-methoxyisoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at position 1, an ethoxy group at position 6, and a methoxy group at position 3. The chlorine atom enhances lipophilicity, while the alkoxy substituents modulate electronic and steric properties, influencing reactivity and biological interactions .

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-chloro-6-ethoxy-4-methoxyisoquinoline

InChI

InChI=1S/C12H12ClNO2/c1-3-16-8-4-5-9-10(6-8)11(15-2)7-14-12(9)13/h4-7H,3H2,1-2H3

InChI Key

ZPULWFMWARBLOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=NC=C2OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs differ in substituent positions, functional groups, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Key Properties
1-Chloro-6-ethoxy-4-methoxyisoquinoline Cl (1), OCH₂CH₃ (6), OCH₃ (4) C₁₂H₁₁ClNO₂ Higher lipophilicity due to ethoxy; moderate solubility in organic solvents (inferred)
1-Chloro-6-methoxyisoquinoline (CAS 132997-77-4) Cl (1), OCH₃ (6) C₁₀H₈ClNO Pale yellow solid; moderate solubility in ethanol, dichloromethane
1-Chloro-4-methoxyisoquinoline Cl (1), OCH₃ (4) C₁₀H₈ClNO Similar to CAS 132997-77-4 but with methoxy at position 4
1-Chloro-6,7-dimethoxyisoquinoline Cl (1), OCH₃ (6,7) C₁₁H₁₀ClNO₂ Increased steric hindrance; enhanced electron-donating effects
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) OCH₃ (6,7), CH₃ (1), COOEt (2) C₁₅H₁₉NO₄ Carboxylate ester introduces polarity; dihydro structure reduces aromaticity

Electronic and Steric Effects

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound increases electron-donating capacity and steric bulk compared to methoxy in analogs like CAS 132997-77-4. This may reduce metabolic degradation in biological systems .
  • Chlorine Position : Chlorine at position 1 (common across analogs) stabilizes the aromatic ring via electron-withdrawing effects, enhancing electrophilic substitution resistance .

Physicochemical Properties

  • Solubility: The ethoxy group in the target compound likely improves solubility in non-polar solvents (e.g., ethyl acetate) compared to methoxy analogs, which favor polar solvents like ethanol .
  • Melting Points: Halogenated isoquinolines generally exhibit higher melting points due to intermolecular halogen bonding. For example, CAS 132997-77-4 is a solid at room temperature, while dihydro derivatives (e.g., compound 6d ) may have lower melting points due to reduced crystallinity.

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